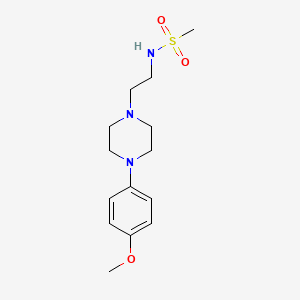

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of the methoxyphenyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.

作用机制

Target of Action

The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . It interacts with its targets, the alpha1-adrenergic receptors, and causes changes in the receptor activity.

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

It is known that the compound’s interaction with alpha1-adrenergic receptors can lead to changes in the receptor activity, which can have various effects on the body, depending on the specific receptor subtype and the tissue in which it is expressed .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties (size, charge, lipophilicity) can affect its pharmacokinetic profile and alter its penetrability into cells . .

准备方法

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate sulfonylating agent. One common method includes the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

化学反应分析

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

科学研究应用

Key Mechanisms:

- Inhibition of AChE : Leads to increased acetylcholine levels, which can enhance cognitive function and may have implications in treating neurodegenerative diseases such as Alzheimer's.

- Interaction with Neurotransmitter Receptors : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A receptor, suggesting a role in mood regulation and potential antidepressant effects.

Neuropharmacological Studies

Research has demonstrated that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can modulate neurotransmitter systems effectively. In vitro studies have indicated that it can prevent serotonin-induced hyperpolarization in hippocampal neurons, highlighting its potential as an antidepressant agent.

Cancer Research

In vitro experiments have revealed promising anticancer properties of this compound:

- Cell Cycle Arrest : Treatment with the compound has been shown to induce G2/M phase arrest in various cancer cell lines, promoting apoptosis through the activation of caspases.

Alzheimer’s Disease Models

The compound's ability to inhibit AChE has been explored through biochemical assays:

- AChE Inhibition : Significant inhibitory activity against AChE was observed, which is crucial for enhancing cognitive functions impaired in Alzheimer's patients.

Case Study 1: Antidepressant Potential

In a study examining the effects of this compound on serotonin modulation, researchers found that administration of the compound could significantly alter neuronal firing rates in models simulating depression. This suggests its potential application in developing new antidepressants.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that treatment with the compound resulted in notable G2/M phase arrest. This finding supports the hypothesis that this compound may serve as a lead compound for anticancer drug development.

Summary of Biological Activities

The diverse biological activities associated with this compound make it a valuable subject for further research:

| Activity Type | Description |

|---|---|

| Neuroprotective | Inhibits AChE, enhancing cholinergic transmission |

| Antidepressant | Modulates serotonin receptor activity |

| Anticancer | Induces apoptosis through cell cycle arrest |

相似化合物的比较

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil. While these compounds share a similar core structure, the presence of different substituents on the piperazine ring and other parts of the molecule can lead to variations in their pharmacological profiles. For instance, trazodone is primarily used as an antidepressant, while naftopidil and urapidil are used for their antihypertensive properties .

生物活性

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

- Molecular Formula : C20H26N3O3S

- Molecular Weight : 423.96 g/mol

- CAS Number : 1049436-46-5

Biological Activity Overview

The compound exhibits significant biological activities primarily through its interaction with various neurotransmitter receptors. Its structure suggests potential affinity for dopamine and serotonin receptors, which are critical in the treatment of neuropsychiatric disorders.

Receptor Binding Affinity

Research has indicated that compounds with similar piperazine structures often demonstrate high affinity for dopamine receptors, particularly the D2 and D4 subtypes. For instance, related compounds have shown IC50 values as low as 0.057 nM for the D4 receptor, indicating a strong binding capability .

Table 1: Receptor Binding Affinities of Related Compounds

| Compound Name | Receptor Type | IC50 (nM) | Selectivity |

|---|---|---|---|

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4 | 0.057 | >10,000 (D4 vs D2) |

| N-[2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl]methanesulfonamide | D2/D4 | TBD | TBD |

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating conditions such as schizophrenia and depression due to its dopaminergic and serotonergic activity.

Case Study: Antipsychotic Activity

In a recent study, a series of piperazine derivatives were evaluated for their antipsychotic properties. The derivatives demonstrated significant reductions in hyperactivity in rodent models, correlating with their binding affinities to dopamine receptors .

Cytotoxicity and Safety Profile

Preliminary studies indicate that this compound exhibits low cytotoxicity, making it a promising candidate for further development. Compounds with similar structures have shown favorable safety profiles in both in vitro and in vivo studies .

属性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTKAAJJPHWZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。